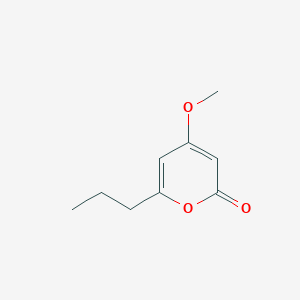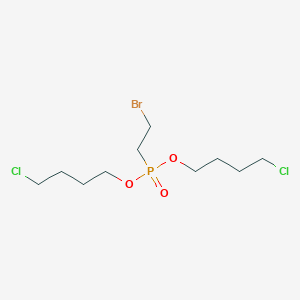
Bis(4-chlorobutyl) (2-bromoethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-chlorobutyl) (2-bromoethyl)phosphonate: is an organophosphorus compound that contains both chlorine and bromine atoms
准备方法
Synthetic Routes and Reaction Conditions: The preparation of bis(4-chlorobutyl) (2-bromoethyl)phosphonate typically involves the reaction of 4-chlorobutyl ether with a phosphonate ester. The reaction is carried out under controlled conditions to ensure high yield and purity. For example, a mixed solution of tetrahydrofuran, a chlorinating agent, and concentrated sulfuric acid can be used at low temperatures to prepare the compound .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high product yield and purity.
化学反应分析
Types of Reactions: Bis(4-chlorobutyl) (2-bromoethyl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phosphonate derivatives, while oxidation and reduction reactions can produce different phosphonic acids or phosphine oxides .
科学研究应用
Chemistry: Bis(4-chlorobutyl) (2-bromoethyl)phosphonate is used as a building block in organic synthesis. It can be used to introduce phosphonate groups into organic molecules, which can alter their chemical properties and reactivity.
Biology and Medicine: In biological research, this compound can be used to study the effects of phosphonate-containing molecules on biological systems
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials .
作用机制
The mechanism of action of bis(4-chlorobutyl) (2-bromoethyl)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and function. This can lead to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Bis(2-chloroethyl) phosphonate: This compound is similar in structure but contains two chloroethyl groups instead of 4-chlorobutyl and 2-bromoethyl groups.
4-Chlorobutyl ether: This compound is used as a precursor in the synthesis of bis(4-chlorobutyl) (2-bromoethyl)phosphonate.
Uniqueness: this compound is unique due to the presence of both chlorine and bromine atoms, which can impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
90542-52-2 |
|---|---|
分子式 |
C10H20BrCl2O3P |
分子量 |
370.04 g/mol |
IUPAC 名称 |
1-[2-bromoethyl(4-chlorobutoxy)phosphoryl]oxy-4-chlorobutane |
InChI |
InChI=1S/C10H20BrCl2O3P/c11-5-10-17(14,15-8-3-1-6-12)16-9-4-2-7-13/h1-10H2 |
InChI 键 |
BJZZAKTXVRKTRF-UHFFFAOYSA-N |
规范 SMILES |
C(CCCl)COP(=O)(CCBr)OCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde](/img/structure/B14372050.png)
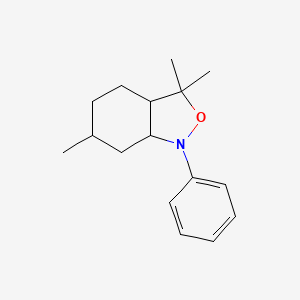
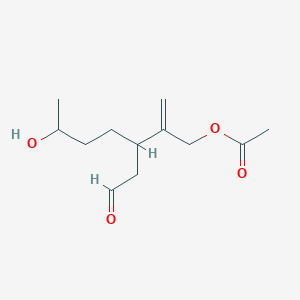
![[(Methylindiganediyl)bis(methylene)]bis(trimethylstannane)](/img/structure/B14372069.png)
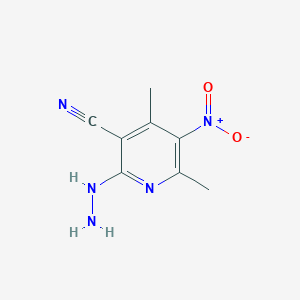
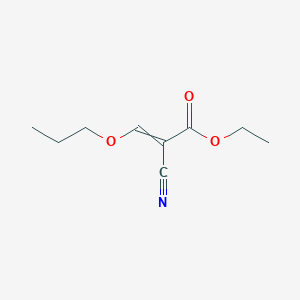
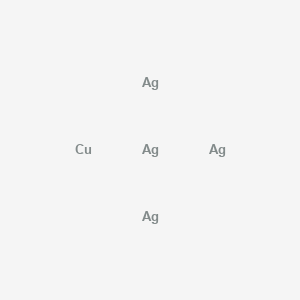
![3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14372090.png)


![Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate](/img/structure/B14372097.png)

